Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride
Description
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride is a chiral ester hydrochloride derivative characterized by a (2S)-configured stereocenter, a butylamino group at the C2 position, and a hydroxyl group at C2.
Properties
IUPAC Name |
methyl (2S)-2-(butylamino)-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-4-5-9-7(6-10)8(11)12-2;/h7,9-10H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFPNSRHGPZRO-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CO)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H](CO)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride is a compound with notable biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article synthesizes existing research findings, including synthesis methods, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is an amino acid derivative characterized by a hydroxyl group and a butylamino substituent. The synthesis typically involves the reaction of methyl esters with butylamine under controlled conditions to ensure purity and yield.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl ester + Butylamine | 80.8 |
| 2 | Hydrochloric acid treatment | High purity confirmed via NMR |
2. Biological Activity
The compound exhibits significant biological activity, particularly as an inhibitor of certain neurotransmitter transporters. Research indicates that it has a moderate inhibitory effect on the GABA transporters (mGAT1, mGAT3, mGAT4), which are critical for neurotransmitter regulation in the central nervous system.
Table 2: Inhibition Potency on GABA Transporters
| Transporter | pIC50 ± SEM |
|---|---|
| mGAT1 | 4.24 ± 0.05 |
| mGAT3 | 4.76 ± 0.05 |
| mGAT4 | 4.95 ± 0.05 |
The mechanism of action involves the binding of this compound to the active sites of GABA transporters, leading to altered neurotransmitter uptake and increased GABAergic signaling. This modulation can potentially have therapeutic implications for conditions such as epilepsy and anxiety disorders.
4. Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Kragler et al. (2005) demonstrated that derivatives of this compound could effectively inhibit GABA uptake in neuronal cultures, suggesting its potential as a therapeutic agent for enhancing GABAergic transmission.
- A study by Wein et al. highlighted structural modifications that enhance binding affinity to various GABA transporter subtypes, indicating that even minor changes in substituents can significantly impact biological activity.
5. Toxicological Profile
While the compound shows promise in therapeutic applications, its safety profile is a critical consideration. Preliminary assessments have indicated potential concerns regarding skin irritation and sensitization, necessitating further toxicological studies to evaluate its safety in clinical settings.
Table 3: Toxicological Concerns
| Endpoint | Concern Level |
|---|---|
| Skin Irritation | Moderate |
| Sensitization | High |
| Carcinogenicity | Under Review |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related derivatives, highlighting key differences in substituents, molecular weight, and functional groups:
Key Observations :
- Amino Group Variations: The target compound’s butylamino group contrasts with shorter-chain amines (e.g., ethylamino in ) or aromatic amines (e.g., benzylamino in ). Longer alkyl chains like butyl may enhance lipophilicity compared to ethyl or methyl groups, influencing membrane permeability .
- Hydroxy vs.
- Ester vs. Amide : Esters (target compound) are generally more hydrolytically labile than amides (e.g., ), which could affect bioavailability and degradation pathways.
Physical and Spectroscopic Properties
- Melting Points: Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride has a melting point of 163°C , whereas ethylamino derivatives (e.g., ) are typically oils or low-melting solids.
- NMR Signatures: The NH₃⁺ proton in methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride appears at δ 8.60 (DMSO-d₆) , while methylamino protons in resonate near δ 3.3–4.1.
- Solubility : Hydroxy and hydrochloride groups enhance water solubility compared to methoxy or amide derivatives .
Stability and Handling Considerations
Preparation Methods
Amination and Hydroxy Functionalization
- The stereoselective amination is often achieved by reacting a suitable precursor such as a 2-substituted hydroxy acid or its ester with butylamine under controlled pH and temperature conditions.
- Lewis acids such as aluminum trichloride (AlCl3) can be used to activate carbonyl groups or intermediates to facilitate nucleophilic attack by the butylamino group.
- For example, aluminum trichloride suspended in dichloromethane (DCM) is refluxed with bromoacetyl chloride and 2-hydroxybenzaldehyde to form key intermediates, which upon further processing yield amino alcohol derivatives. The reaction mixture is carefully pH-adjusted to 1-2 with hydrochloric acid to isolate the desired product.
Esterification
- The carboxylic acid group is esterified using methanol under acidic or catalytic conditions to form the methyl ester.
- This step often follows the amination to ensure the amino and hydroxy groups are in the correct stereochemical configuration before ester formation.
Salt Formation
- The free base of the methyl (2S)-2-(butylamino)-3-hydroxypropanoate is treated with concentrated hydrochloric acid to form the hydrochloride salt.
- This step is crucial for improving the compound's stability and solubility, facilitating purification by crystallization.
Representative Procedure Summary
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Aluminum trichloride, dichloromethane, bromoacetyl chloride, 2-hydroxybenzaldehyde, reflux 16 h | Formation of intermediate amino alcohol derivatives | Oily solid intermediate isolated after aqueous workup and drying |
| 2 | pH adjustment to 1-2 with concentrated HCl | Extraction and isolation of organic layer | Separation of organic and aqueous phases, extraction with DCM |
| 3 | Methanol, acidic catalyst or reflux | Esterification of carboxylic acid group | Formation of methyl ester derivative |
| 4 | Concentrated hydrochloric acid | Formation of hydrochloride salt | Crystallization of methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride |
Purification Techniques
- The crude product is often purified by recrystallization from solvents such as 2-butanone or mixtures of dichloromethane and diethyl ether.
- Vacuum evaporation and solvent washes help remove impurities.
- Filtration and drying under reduced pressure at controlled temperatures (e.g., 50 °C) yield a stable solid product.
Analytical Data Supporting Preparation
- Ultraviolet (UV) spectroscopy shows characteristic absorption maxima around 249-250 nm, indicating conjugated systems or aromatic intermediates.
- High-performance liquid chromatography (HPLC) is used to monitor purity and reaction progress, with yields often exceeding 75-85% in optimized protocols.
Alternative Synthetic Routes and Optimization
- Some methods utilize chiral auxiliaries and reducing agents such as sodium borohydride combined with Lewis acids to achieve stereoselective reduction and amination steps.
- Bases like sodium hydroxide are employed for pH adjustment and free base formation before salt conversion.
- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and isopropanol (IPA) are chosen based on solubility and reaction kinetics considerations.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Parameters |
|---|---|---|
| Aluminum trichloride (AlCl3) | Lewis acid catalyst for activation | 333 g in 350 mL DCM, reflux |
| Bromoacetyl chloride | Acylation agent | 99 g, added dropwise |
| 2-Hydroxybenzaldehyde | Aldehyde precursor | 61.1 g in DCM |
| Concentrated HCl | pH adjustment and salt formation | pH 1-2 for extraction; concentrated for salt |
| Methanol (MeOH) | Esterification solvent | Reflux or room temperature |
| Sodium hydroxide (NaOH) | Base for free base formation | pH > 13 for basification |
| Sodium borohydride (NaBH4) | Reducing agent | Used with chiral auxiliaries |
| Dichloromethane (DCM) | Organic solvent | Extraction and reaction medium |
| 2-Butanone, diethyl ether | Recrystallization solvents | For purification |
Research Findings and Considerations
- The use of aluminum trichloride and controlled pH adjustment is critical to obtain high yields and purity.
- Recrystallization solvents and drying conditions significantly influence the final product's crystallinity and stability.
- The stereochemistry at the 2-position is preserved through careful control of reaction conditions and choice of reagents.
- Extraction with dichloromethane and washing with saturated sodium chloride solution help remove polar impurities.
- The hydrochloride salt form improves handling and storage properties.
Q & A
Q. What protocols ensure reproducibility in toxicity evaluations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
